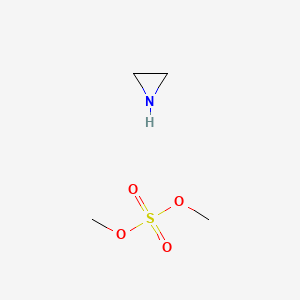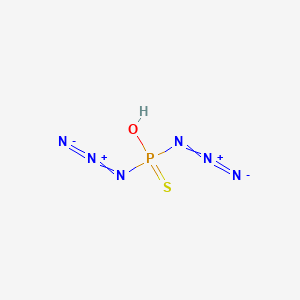
Phosphorodiazidothioic O-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodiazidothioic O-acid is a unique chemical compound characterized by its phosphorus, sulfur, and nitrogen atoms. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodiazidothioic O-acid typically involves the reaction of phosphorus pentachloride with sodium azide in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Phosphorodiazidothioic O-acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This involves the gain of electrons or the removal of oxygen, leading to the formation of reduced phosphorus compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions can include various phosphorus oxides, reduced phosphorus compounds, and substituted derivatives of this compound.
Scientific Research Applications
Phosphorodiazidothioic O-acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phosphorodiazidothioic O-acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions and binding to specific receptor sites.
Comparison with Similar Compounds
Phosphorodiazidothioic O-acid can be compared with other phosphorus-containing compounds such as:
Phosphoramidothioic O,O-acid: Similar in structure but with different reactivity and applications.
Phosphorous acid: Another phosphorus-containing compound with distinct chemical properties and uses.
Hypophosphorous acid: Known for its reducing properties and applications in different chemical processes.
Properties
CAS No. |
25841-92-3 |
|---|---|
Molecular Formula |
HN6OPS |
Molecular Weight |
164.09 g/mol |
IUPAC Name |
diazido-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/HN6OPS/c1-3-5-8(7,9)6-4-2/h(H,7,9) |
InChI Key |
JWDKQXRAVNXBSP-UHFFFAOYSA-N |
Canonical SMILES |
[N-]=[N+]=NP(=S)(N=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



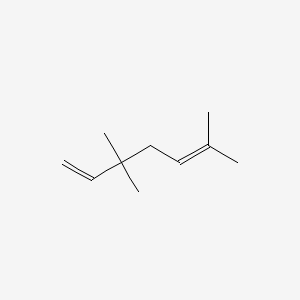


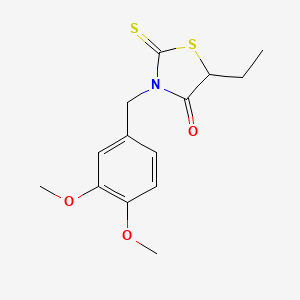
![2'-Phenylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B14689495.png)
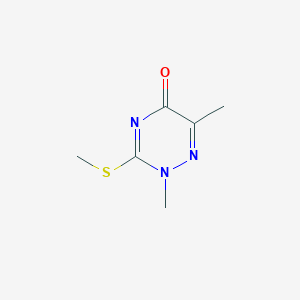



![1-Acetyl-2-bromo-1-hydroxy-10a,12a-dimethyl-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydroindeno[4,5-i][3]benzazepin-7-one](/img/structure/B14689524.png)

